3-bromo-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]benzohydrazide
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Overview
Description
3-bromo-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]benzohydrazide: is an organic compound belonging to the class of 3-halobenzoic acids and derivatives. This compound is characterized by the presence of bromine atoms at specific positions on the benzene ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-bromobenzohydrazide and 3,5-dibromo-4-hydroxybenzaldehyde. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced purification techniques, such as column chromatography, may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with different chemical properties.
Substitution: Substituted derivatives with new functional groups replacing the bromine atoms.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. It serves as a precursor for various chemical reactions and is utilized in the development of new materials.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its effects on different biological systems.
Medicine: The compound is investigated for its potential therapeutic applications. Its unique chemical structure makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it valuable in the production of polymers and other industrial products.
Mechanism of Action
The mechanism of action of 3-bromo-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes by binding to their active sites, leading to the disruption of essential biochemical pathways. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
- 3-bromo-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
- 4-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
- 3-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
Comparison:
- 3-bromo-N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]benzohydrazide is unique due to the specific positioning of bromine atoms and the hydroxyl group on the benzene ring. This configuration imparts distinct chemical properties and reactivity compared to its analogs.
- The presence of the hydroxyl group at the 4-position enhances its potential for hydrogen bonding and increases its solubility in polar solvents.
- The compound’s unique structure may result in different biological activities and interactions with molecular targets, making it a valuable candidate for various applications in research and industry.
Properties
Molecular Formula |
C14H9Br3N2O2 |
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Molecular Weight |
476.94 g/mol |
IUPAC Name |
3-bromo-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H9Br3N2O2/c15-10-3-1-2-9(6-10)14(21)19-18-7-8-4-11(16)13(20)12(17)5-8/h1-7,20H,(H,19,21)/b18-7+ |
InChI Key |
XLROGZAMNDTTIE-CNHKJKLMSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)Br |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NN=CC2=CC(=C(C(=C2)Br)O)Br |
Origin of Product |
United States |
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